molecular formula C21H17N3O5 B11120678 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11120678
M. Wt: 391.4 g/mol
InChI Key: ZKNYGMNLZYXFEC-ZPHPHTNESA-N
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Description

“3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxybenzoyl, oxazolyl, pyridinyl, and dihydropyrrolone moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” likely involves multiple steps, including the formation of the oxazole ring, the introduction of the methoxybenzoyl group, and the construction of the dihydropyrrolone core. Typical synthetic routes may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxybenzoyl group: This step may involve acylation reactions using methoxybenzoic acid derivatives.

    Construction of the dihydropyrrolone core:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound “3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxybenzoyl group can be reduced to form a hydroxyl group.

    Substitution: The pyridinyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the methoxybenzoyl group may yield a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In industry, this compound may be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique structure can impart specific properties to the final products.

Mechanism of Action

The mechanism of action of “3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific biological or chemical activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds containing oxazole, pyridine, or dihydropyrrolone moieties.

    4-methoxybenzoyl derivatives: Compounds with similar benzoyl groups may exhibit comparable chemical reactivity.

    Oxazole derivatives: These compounds often have similar synthetic routes and biological activities.

Uniqueness

The uniqueness of “3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H17N3O5/c1-12-11-16(23-29-12)24-18(13-7-9-22-10-8-13)17(20(26)21(24)27)19(25)14-3-5-15(28-2)6-4-14/h3-11,18,25H,1-2H3/b19-17-

InChI Key

ZKNYGMNLZYXFEC-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C2=O)C4=CC=NC=C4

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=NC=C4

Origin of Product

United States

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